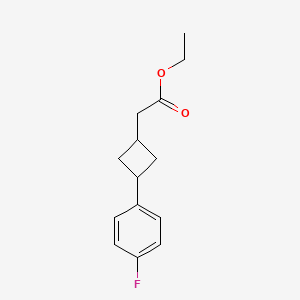

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate

Description

Properties

Molecular Formula |

C14H17FO2 |

|---|---|

Molecular Weight |

236.28 g/mol |

IUPAC Name |

ethyl 2-[3-(4-fluorophenyl)cyclobutyl]acetate |

InChI |

InChI=1S/C14H17FO2/c1-2-17-14(16)9-10-7-12(8-10)11-3-5-13(15)6-4-11/h3-6,10,12H,2,7-9H2,1H3 |

InChI Key |

MFNWTIWDYXODJY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC(C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Core Synthesis

The cyclobutyl ring bearing the 4-fluorophenyl substituent can be synthesized via:

- [2+2] Cycloaddition reactions: Photochemical or thermal cycloadditions between alkenes and alkenes or alkynes, often used to build cyclobutane rings with defined substitution patterns.

- Allenoate-Alkene [2+2] Cycloaddition: A robust method reported for rapid synthesis of 1,3-substituted cyclobutanes in high yield under mild conditions (room temperature, simple stirring).

Functionalization with 4-Fluorophenyl Group

Representative Preparation Procedure (Adapted from Literature)

Alternative Synthetic Routes

- Amidation/Esterification from Carboxylic Acid: Direct esterification of cyclobutane carboxylic acid derivatives with ethanol in presence of acid catalyst (H2SO4) at 70°C overnight.

- Copper-Catalyzed Coupling: Direct coupling of N-alkylbenzimidazoles with aryl bromides bearing fluorine substituents, which can be adapted for cyclobutyl systems.

- Tosylation and Substitution: Conversion of cyclobutanol derivatives to tosylates followed by nucleophilic substitution to introduce ester functionalities.

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

- The potassium ethyl malonate method offers a safer and more environmentally benign alternative to traditional magnesium powder reactions, avoiding hydrogen gas evolution and moisture sensitivity.

- Esterification under acidic conditions is straightforward but requires longer reaction times and careful quenching to neutralize residual acid.

- Copper-catalyzed coupling reactions enable direct arylation but require elevated temperatures and longer reaction times, which may affect sensitive substituents.

- Purification is generally achieved by crystallization or column chromatography, with drying agents like magnesium sulfate used to remove residual moisture.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate has been investigated for its potential as a therapeutic agent. Its structure, featuring a cyclobutyl group and a fluorinated phenyl moiety, suggests possible interactions with biological targets, particularly in receptor binding studies. For instance, compounds similar to this compound have shown activity as selective antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .

Case Study: A3 Adenosine Receptor Antagonists

Research has demonstrated that modifications in the side chains of compounds can significantly enhance their affinity for A3 adenosine receptors. The introduction of fluorine atoms, similar to those in this compound, has been linked to increased potency in receptor binding assays . This suggests that this compound could be a candidate for further development as an A3 receptor antagonist.

Synthesis and Chemical Reactions

Synthetic Applications

this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including esterification and nucleophilic substitutions, which are fundamental in organic synthesis .

Table 1: Synthetic Pathways Involving this compound

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the development of new materials with specific mechanical properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength due to its rigid cyclobutyl structure .

Case Study: Polymer Blends

Studies have shown that polymers blended with fluorinated compounds exhibit improved hydrophobicity and chemical resistance. This compound could be explored for such applications, potentially leading to advancements in coatings and sealants used in various industries .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

*Molecular weight estimated based on structure.

- Substituent Influence : Chloro-substituted analogs (e.g., Ethyl 4-chlorophenylacetate) exhibit higher molecular weights and altered lipophilicity (logP ~2.5 vs. ~2.1 for fluoro analogs) due to chlorine’s larger atomic radius and polarizability .

- Functional Group Variations : Thiourea derivatives (e.g., Ethyl 2-(3-(4-fluorophenyl)thioureido)acetate) introduce hydrogen-bonding capabilities, which may enhance interactions with biological targets like enzymes or DNA .

Physicochemical Properties

- Boiling/Melting Points : Ethyl 2-(4-fluorophenyl)acetate is a liquid at room temperature , whereas deuterated analogs (e.g., [C(3)-D1]-SI-11) crystallize as solids due to isotopic effects . Cyclobutyl derivatives likely exhibit higher melting points due to rigidity.

Data Tables

Table 1: Comparative Physicochemical Properties

*logP estimated via computational tools.

Biological Activity

Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship

The compound is synthesized through a multi-step process involving cyclobutane derivatives and the introduction of a fluorophenyl group. The structure-activity relationship studies indicate that modifications on the cyclobutane ring and the ester group can significantly influence biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Cyclobutane derivatives with aryl groups | 85 |

| 2 | Esterification | Ethanol, acid catalyst | 90 |

| 3 | Fluorination | Fluorinating agents | 75 |

Antimicrobial Properties

Recent studies have shown that this compound exhibits moderate antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating effectiveness.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, which is common among compounds with similar structures. The presence of the fluorophenyl group enhances lipophilicity, aiding in membrane penetration.

Case Studies

- In Vitro Studies : In vitro assays using human prostate cancer cell lines (LNCaP) demonstrated that this compound has potential antiandrogenic properties, inhibiting androgen receptor signaling pathways. The IC50 value was found to be approximately , suggesting a moderate level of activity compared to known antiandrogens like MDV3100.

- Animal Models : Preliminary studies in animal models indicate that the compound may have therapeutic potential in treating hormone-dependent cancers. Further research is required to elucidate its pharmacokinetics and long-term effects.

Research Findings

A comprehensive review of literature reveals that compounds structurally related to this compound often exhibit diverse biological activities, including antitumor and antimicrobial effects. For instance, analogs with differing substituents on the cyclobutane ring have shown varying degrees of activity against cancer cell lines and pathogens.

Q & A

Q. How do steric effects of the cyclobutyl group influence reaction kinetics in nucleophilic acyl substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.